Technical Whitepaper: Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate
Technical Whitepaper: Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate
Chemical Properties, Synthetic Utility, and Applications in Medicinal Chemistry
Executive Summary
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (CAS: 1781475-09-9) is a highly specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics.[1] As a substituted indazole, it serves as a "privileged scaffold," offering a rigid bicyclic core that mimics the purine bases of DNA and ATP. This structural mimicry makes it invaluable in the design of kinase inhibitors, PARP inhibitors, and modulators of nuclear receptors.
The molecule’s value lies in its orthogonal reactivity : the C-5 bromine atom allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C-4 methyl ester provides a handle for acylation, reduction, or heterocycle formation.[1] This guide details the physicochemical properties, synthetic pathways, and experimental protocols necessary to leverage this compound in drug discovery campaigns.
Chemical Identity & Physical Characterization
| Property | Data |
| Chemical Name | Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate |
| CAS Number | 1781475-09-9 |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.09 g/mol |
| SMILES | COC(=O)C1=C(Br)C=CC2=NN(C)C=C12 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |
Structural Insight: The proximity of the C-4 ester and C-5 bromine creates a sterically congested environment. This "ortho-effect" can force the ester group out of planarity with the aromatic system, potentially influencing the binding kinetics in enzyme pockets.[1] Furthermore, the N-1 methyl group locks the tautomeric state of the indazole, preventing the H-bond donor/acceptor ambiguity often seen in 1H-indazoles.
Synthetic Routes & Regiochemistry
The synthesis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate typically follows a convergent route, often requiring the separation of regioisomers.[1]
3.1. Primary Synthetic Pathway
The most robust route involves the methylation of the parent 1H-indazole precursor.[1]
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Precursor Selection: Start with Methyl 5-bromo-1H-indazole-4-carboxylate .[1][2]
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N-Alkylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (Cs₂CO₃ or NaH).[1]
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Regioselectivity Challenge: Indazole alkylation typically yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) isomers.[1]
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Observation: The N-1 isomer is generally favored (approx. 3:1 to 10:1 ratio) due to the electronic stabilization of the benzene ring.
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Purification: The N-1 and N-2 isomers possess distinct polarity profiles, allowing separation via silica gel flash chromatography (Hexane/EtOAc gradient).[1]
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3.2. Divergent Functionalization Strategy
The core utility of this molecule is its ability to serve as a branching point in synthesis.[1] The following diagram illustrates the logical flow of functionalization.
Figure 1: Divergent synthesis strategy showing orthogonal reactivity at C-5 (Red) and C-4 (Green).[1]
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to workup.
Protocol A: Suzuki-Miyaura Coupling at C-5
Objective: To attach an aryl group at the 5-position while preserving the 4-ester.[1]
Reagents:
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Scaffold (1.0 equiv)
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Aryl Boronic Acid (1.2 equiv)[1]
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K₂CO₃ (3.0 equiv)[1]
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Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Procedure:
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Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes.[1] Reason: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.
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Solvation: Add degassed solvent via syringe.
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Reaction: Heat to 90°C for 4–16 hours.
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Checkpoint (TLC/LCMS): Monitor disappearance of the bromide (Starting Material). Look for the mass shift [M+Ar-Br]⁺.[1]
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Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography.
Protocol B: Controlled Hydrolysis of C-4 Ester
Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]
Reagents:
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Scaffold (1.0 equiv)
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Solvent: THF/MeOH/Water (3:1:1)[1]
Procedure:
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Dissolution: Dissolve the scaffold in THF/MeOH. Cool to 0°C.[1]
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Activation: Add LiOH dissolved in water dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Avoid heating to prevent decarboxylation or nucleophilic attack on the bromine.
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Checkpoint: LCMS should show full conversion to the acid (Mass = Ester - 14).[1]
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Workup: Acidify carefully with 1N HCl to pH ~3. The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II)
The indazole core is a bioisostere of the adenine ring in ATP.[1]
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Mechanism: The N-1 and N-2 nitrogens can participate in H-bonding with the hinge region of kinases (e.g., VEGFR, CDK).[1]
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Role of C-5 Br: This position vectors substituents into the "gatekeeper" region or the hydrophobic back pocket, crucial for selectivity.
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Role of C-4 Ester: Often used to attach solubilizing groups (like piperazines) via amide linkages, projecting into the solvent-exposed region.[1]
PARP Inhibitors
Indazole-carboxamides are well-validated scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibition (e.g., Niraparib analogs).[1]
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Design Logic: The C-4 amide acts as a pharmacophore mimicking the nicotinamide moiety of NAD+.[1]
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Synthesis Flow: The methyl ester is hydrolyzed to the acid, then coupled with a bicyclic amine to generate the final drug candidate.
Safety & Handling (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store at 2–8°C, sealed, protected from light. (Brominated compounds can be light-sensitive).[1]
References
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DiVA Portal. (2024).[1] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link][1]
